Enantiomeric Purity: Achievable Optical Purity via Recrystallization vs. Racemic Mixture
A critical differentiator for (2S)-(+)-Glycidyl tosylate is its ability to be obtained with exceptionally high enantiomeric purity through straightforward recrystallization. In contrast, the racemic glycidyl tosylate mixture contains equal parts of the (2S) and (2R) enantiomers, which is often unsuitable for the synthesis of optically pure pharmaceuticals where the undesired enantiomer can be at best inactive and at worst, harmful [1]. The (2S) enantiomer can be recrystallized to achieve an enantiomeric excess (e.e.) of up to 98% [2].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥ 98% e.e. |
| Comparator Or Baseline | Racemic glycidyl tosylate |
| Quantified Difference | Baseline 0% e.e. |
| Conditions | Recrystallization |
Why This Matters
This ensures the procurement of a starting material that yields a single-enantiomer product, avoiding costly and inefficient chiral separation downstream.
- [1] US Patent 4,946,974. Optically active derivatives of glycidol. Filed May 24, 1989, and issued August 7, 1990. View Source
- [2] US Patent 4,946,974. Optically active derivatives of glycidol. Filed May 24, 1989, and issued August 7, 1990. View Source
